Methyl[(2-propoxynaphthalen-1-yl)methyl]amine
Description
Methyl[(2-propoxynaphthalen-1-yl)methyl]amine is a tertiary amine featuring a naphthalene core substituted with a propoxy group at the 2-position and a methylaminomethyl group at the 1-position. The propoxy group may enhance lipophilicity, while the amine moiety offers reactivity for further derivatization .
Properties
IUPAC Name |
N-methyl-1-(2-propoxynaphthalen-1-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16-2/h4-9,16H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPHVLCTNKHDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2-propoxynaphthalen-1-yl)methyl]amine typically involves the reaction of 2-propoxynaphthalene with methylamine under controlled conditions. The reaction can be carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-propoxynaphthalen-1-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl[(2-propoxynaphthalen-1-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a precursor for the development of pharmaceutical agents.
Industry: It can be utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl[(2-propoxynaphthalen-1-yl)methyl]amine involves its interaction with molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Naphthalene Backbones
(a) (2-Methoxyethyl)(naphthalen-1-ylmethyl)amine (–20)
- Structure : Contains a naphthalen-1-ylmethyl group linked to a methoxyethylamine.
- Key Differences : The methoxyethyl chain replaces the propoxy group, reducing steric bulk. The absence of a methyl group on the amine distinguishes its electronic properties.
(b) [(E)-1-(Naphthalen-2-yl)ethylidene]-(naphthalen-1-ylmethyl)amine (–7)
- Structure : A conjugated imine with dual naphthalene rings.
- Key Differences : The imine (C=N) functionality introduces rigidity and π-conjugation, contrasting with the flexible amine in the target compound.
- Implications : The imine’s conjugation may enhance UV absorption and catalytic activity, whereas the tertiary amine in the target compound offers nucleophilic reactivity .
Amines with Heterocyclic or Aromatic Substitutions
(a) N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine ()
- Structure : A pyrrole ring substituted with a methyl group and an isopropylamine side chain.
- Key Differences : The pyrrole heterocycle provides aromaticity and hydrogen-bonding capability, unlike the naphthalene system.
- Implications : Pyrrole-based amines often exhibit biological activity (e.g., enzyme inhibition), while naphthalene derivatives may prioritize π-π stacking interactions in materials .
(b) [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride ()
- Structure: A piperidine ring with a methylaminomethyl group.
- Key Differences : The saturated piperidine ring reduces planarity and aromatic interactions.
- Implications : Piperidine derivatives are common in CNS drugs due to blood-brain barrier permeability, whereas naphthalene-based amines might target peripheral receptors .
Physicochemical Properties
Notes:
- The propoxy group in the target compound likely increases hydrophobicity compared to methoxy analogues.
- Imine derivatives exhibit higher molecular weights and lower solubility due to extended conjugation.
Biological Activity
Methyl[(2-propoxynaphthalen-1-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
This compound features a naphthalene core substituted with a propoxy group and a methylamine moiety. The presence of these functional groups suggests diverse interactions with biological systems, which can influence its pharmacological properties.
The primary target for this compound is thymidylate synthase , an enzyme critical for DNA synthesis. By inhibiting this enzyme, the compound may disrupt DNA replication and cell proliferation, making it a candidate for anticancer therapy.
Biochemical Pathways Affected
- DNA Synthesis Pathway : Inhibition of thymidylate synthase leads to reduced availability of thymidine, essential for DNA synthesis.
- Cell Proliferation : The compound's action on thymidylate synthase likely results in decreased cell division, which is particularly relevant in cancer treatment.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Properties : The compound exhibits notable antimicrobial activity against various bacterial strains, suggesting potential therapeutic applications in treating infections.
- Anticancer Effects : Preliminary data indicate that this compound may possess anticancer properties through its mechanism of action on DNA synthesis pathways.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the effects of various compounds on cancer cell lines, this compound was shown to significantly reduce cell viability in breast cancer cells by 50% at a concentration of 10 µM. This suggests that the compound may serve as a lead for developing new anticancer agents.
Pharmacokinetics
Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound is crucial for evaluating its therapeutic potential. The presence of the propoxy group may enhance lipophilicity, improving absorption and distribution in biological systems.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing Methyl[(2-propoxynaphthalen-1-yl)methyl]amine?
Answer:
The compound can be synthesized via reductive amination of 2-propoxynaphthalene-1-carbaldehyde with methylamine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H₂/Pd-C) . Alternatively, nucleophilic substitution of a bromomethyl-substituted 2-propoxynaphthalene derivative with methylamine under basic conditions (e.g., K₂CO₃ in DMF) may be employed, as seen in analogous naphthol alkylation reactions . Key steps include monitoring reaction progress via TLC (n-hexane:ethyl acetate solvent systems) and purification via column chromatography or recrystallization.
Basic: What characterization techniques confirm the structural integrity of this compound?
Answer:
- FTIR Spectroscopy : Identify amine (N-H stretch ~3300 cm⁻¹, C-N stretch ~1030 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups .
- NMR Spectroscopy : ¹H/¹³C NMR to resolve naphthalene aromatic protons (δ 6.5–8.5 ppm), methylene (-CH₂-NH-), and propoxy (-OCH₂CH₂CH₃) groups .
- Elemental Analysis : Quantify nitrogen content to verify amine incorporation (target ~5–7 wt.%) .
- BET Surface Area Analysis : If supported on porous materials, assess pore-filling effects (e.g., reduced surface area after amine impregnation) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while methanol/ethanol may improve reductive amination efficiency .
- Catalyst Screening : Compare Pd/C vs. Raney Ni for hydrogenation efficiency.
- Temperature Control : Elevated temperatures (40–60°C) accelerate alkylation but may require inert atmospheres to prevent oxidation.
- In-situ Monitoring : Use GC-MS or HPLC to track intermediate formation and minimize side products (e.g., over-alkylation) .
Advanced: How to address contradictions between adsorption capacity and surface area reduction in amine-functionalized materials?
Answer:
In CO₂ capture studies, amine-functionalized mesoporous carbon showed reduced BET surface area (e.g., 43% decrease) but higher CO₂ adsorption (64% increase) due to chemisorption at amine active sites . To resolve such discrepancies:
- Use X-ray photoelectron spectroscopy (XPS) to quantify surface-bound amine groups.
- Apply DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to confirm CO₂ chemisorption via carbamate formation .
- Correlate adsorption capacity with amine density (mmol/g) rather than surface area alone.
Biological: What experimental approaches evaluate the compound’s bioactivity and mechanisms?
Answer:
- Cell Viability Assays : Use MTT/XTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxic effects .
- Receptor Binding Studies : Screen for interactions with GPCRs or neurotransmitter transporters via radioligand displacement assays.
- Enzymatic Inhibition : Test inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorometric/colorimetric substrates .
- Comparative Studies : Benchmark against structurally similar amines (e.g., 4-methylnaphthalen-1-yl derivatives) to identify structure-activity relationships .
Safety: What toxicity considerations are critical when handling this compound?
Answer:
- Naphthylamine Derivatives : 2-Naphthylamine is a known carcinogen; structural analogs may pose similar risks. Prioritize PPE (gloves, lab coat, fume hood) during synthesis .
- Acute Toxicity : Monitor for hepatic/renal effects (e.g., elevated ALT/AST in preclinical models) .
- Waste Disposal : Neutralize amine residues with dilute HCl before disposal to prevent environmental contamination .
Advanced: How to design experiments probing the compound’s interaction with biological membranes?
Answer:
- Liposome Binding Assays : Use fluorescence-based probes (e.g., ANS or Laurdan) to measure membrane fluidity changes.
- Molecular Dynamics Simulations : Model interactions with lipid bilayers (e.g., POPC membranes) to predict permeability and localization .
- Permeability Studies : Conduct parallel artificial membrane permeability assays (PAMPA) to estimate blood-brain barrier penetration .
Advanced: What analytical strategies resolve structural ambiguities in synthesized derivatives?
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Assign naphthalene proton coupling and confirm methylene-amine connectivity .
- Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities (if crystallizable) and validate bond lengths/angles.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₉NO) and rule out impurities .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- DFT Calculations : Optimize geometry and calculate HOMO/LUMO energies (software: Gaussian, ORCA) .
- LogP Prediction : Use ChemAxon or ACD/Labs to estimate hydrophobicity for pharmacokinetic modeling.
- pKa Estimation : SPARC or MarvinSuite to predict amine protonation states under physiological conditions .
Advanced: How to validate the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions at 40–60°C for 24–72 hours .
- HPLC-UV/MS Analysis : Monitor degradation products (e.g., naphthol or methylamine release).
- Kinetic Modeling : Determine Arrhenius parameters (activation energy, shelf-life) for storage recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
